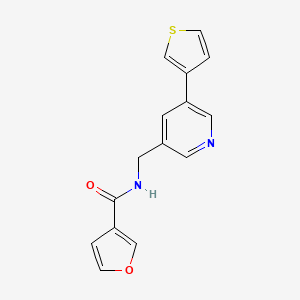
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several interesting functional groups including a thiophene ring, a pyridine ring, a furan ring, and a carboxamide group. These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and thiophene rings, followed by the introduction of the furan ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The thiophene and pyridine rings are aromatic, meaning they have a stable, ring-like structure. The furan ring is a five-membered ring with an oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2), and it is often involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings are generally less reactive than non-aromatic rings, but they can undergo reactions such as electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carboxamide group could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized derivatives similar to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide, demonstrating strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Neuroinflammatory Imaging
Horti et al. (2019) developed a PET radiotracer, closely related to the chemical structure of interest, for imaging reactive microglia and neuroinflammation in vivo, indicating its application in studying neuroinflammatory diseases (Horti et al., 2019).
Anticancer Activity
Joyce Hung et al. (2014) explored derivatives for their antiproliferative activity against various cancer cell lines, with some compounds showing significant activity, suggesting the potential of related structures in cancer treatment (Hung et al., 2014).
Amplifiers of Phleomycin
Brown and Cowden (1982) reported on derivatives as amplifiers of phleomycin against Escherichia coli, indicating a role in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antimicrobial Agents
Chambhare et al. (2003) synthesized and evaluated derivatives for their antibacterial and antimycobacterial activities, showing significant in vitro activity and suggesting potential applications in developing new antimicrobial agents (Chambhare et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering their function .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation
Result of Action
Inhibition of receptor tyrosine kinases can potentially lead to altered cell growth and differentiation
Safety and Hazards
Orientations Futures
The study of compounds like this one is an active area of research, with potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-1-3-19-9-12)17-7-11-5-14(8-16-6-11)13-2-4-20-10-13/h1-6,8-10H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVTTHSGZYBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
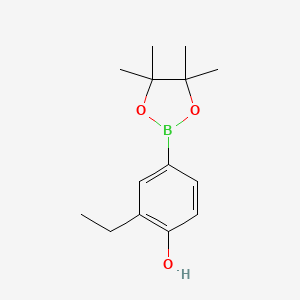

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
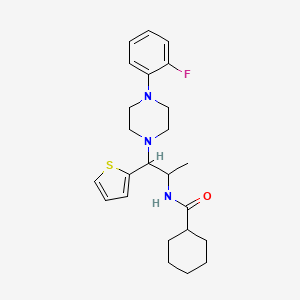

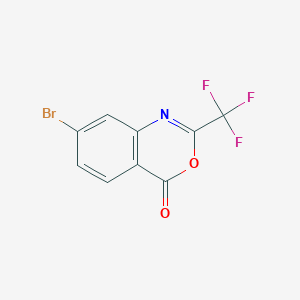
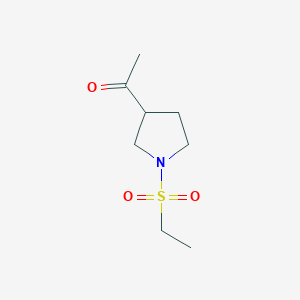
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)

